Thieno[2,3-b]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]pyridin-3(2H)-one can be synthesized through various methods. One common approach involves the cyclization of 3-aminothieno[2,3-b]pyridines with cyanoacetylating agents such as 1-cyanoacetyl-3,5-dimethylpyrazole . Another method includes the condensation of enamino ketones with cyanothioacetamides, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of this compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothieno[2,3-b]pyridines.
Substitution: Various substituted thieno[2,3-b]pyridines.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Thieno[2,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as cholinesterase and adenosine receptors. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]pyridine: Another thienopyridine derivative with similar biological activities.
Pyrido[3,2-d]pyrimidine: A fused heterocyclic compound with comparable applications in medicinal chemistry.
Uniqueness: Thieno[2,3-b]pyridin-3(2H)-one is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H5NOS |
---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
thieno[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 |
InChI-Schlüssel |
AYKBXJYQPWRSCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(S1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.